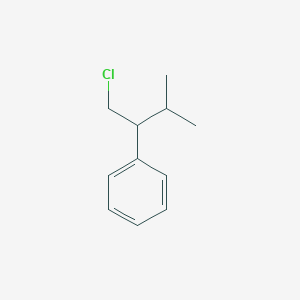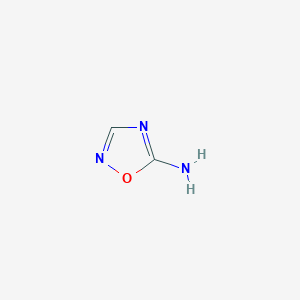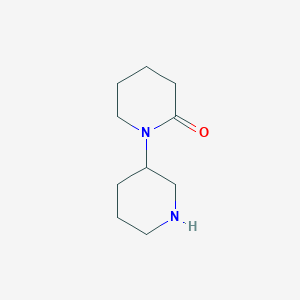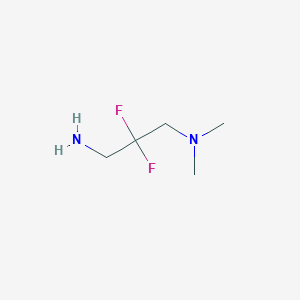
(1-Chloro-3-methylbutan-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Chloro-3-methylbutan-2-yl)benzene is an organic compound with the molecular formula C11H15Cl It is a derivative of benzene, where a 1-chloro-3-methylbutan-2-yl group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-3-methylbutan-2-yl)benzene typically involves the alkylation of benzene with 1-chloro-3-methylbutan-2-yl chloride. This reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the benzene ring acts as a nucleophile and attacks the electrophilic carbon of the alkyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(1-Chloro-3-methylbutan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in the formation of (3-methylbutan-2-yl)benzene.
Substitution: The chloro group in this compound can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of (3-methylbutan-2-yl)benzene.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(1-Chloro-3-methylbutan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1-Chloro-3-methylbutan-2-yl)benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can act as an electrophile or nucleophile in various biochemical pathways, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes, alter cellular signaling pathways, or affect gene expression.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-2-(3-methyl-3-buten-1-yl)benzene: Similar structure but with a double bond in the side chain.
(1-Chloro-3-methyl-2-butanyl)benzene: Another isomer with a different position of the chloro group.
α,β,β-Trimethylstyrene: A related compound with a different substitution pattern on the benzene ring.
Uniqueness
(1-Chloro-3-methylbutan-2-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
5285-30-3 |
|---|---|
Fórmula molecular |
C11H15Cl |
Peso molecular |
182.69 g/mol |
Nombre IUPAC |
(1-chloro-3-methylbutan-2-yl)benzene |
InChI |
InChI=1S/C11H15Cl/c1-9(2)11(8-12)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 |
Clave InChI |
AXBNMPTWUWEFAH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CCl)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanol](/img/structure/B13162824.png)

![Methyl [(piperidin-3-yl)carbamoyl]formate](/img/structure/B13162839.png)
![3-Cyclopentyl-1-({1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethylidene}amino)urea](/img/structure/B13162847.png)




![tert-Butyl N-[5-(propan-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13162876.png)

![(2E)-3-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13162891.png)
![Acetic acid, 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-](/img/structure/B13162898.png)


